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c(phg-isoDGR-(NMe)k)

Integrin α5β1 Ligand Binding Selectivity Profiling

Standard isoDGR peptides lack the selectivity required for unambiguous α5β1 integrin studies. This head-to-tail cyclized pentapeptide features a single backbone N-methylation on lysine, which eliminates confounding αvβ6 binding seen in parent peptide c(phg-isoDGR-k). - **Selectivity shift**: α5β1-selective (vs. biselective parent); validated in M21 xenograft PET imaging - **Potency**: IC50 = 2.9 nM in solid-phase binding assays - **Application**: PET tracer development, α5β1 signaling studies, assay positive control

Molecular Formula C27H41N9O7
Molecular Weight 603.7 g/mol
Cat. No. B3182023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(phg-isoDGR-(NMe)k)
Molecular FormulaC27H41N9O7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN
InChIInChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1
InChIKeyPMBSPGRUJJJNPQ-PSHVLCQKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(phg-isoDGR-(NMe)k) Overview


c(phg-isoDGR-(NMe)k) is a synthetic, head-to-tail cyclized pentapeptide that incorporates the isoDGR integrin-binding motif, phenylglycine (Phg), and an N-methylated lysine residue [1]. It belongs to the class of isoDGR-containing cyclopeptides, which are functional mimics of the RGD sequence and act as ligands for integrin receptors involved in cell adhesion, migration, and angiogenesis [1]. The compound is distinguished by a single N-methylation event on the lysine backbone amide nitrogen, a structural modification designed to enhance integrin subtype selectivity and metabolic stability [1].

Workflow
α5β1 integrin selectivity studies
Selection
N-methylated isoDGR cyclopeptide
Use Context
Integrin-targeted probe development

Generic Substitution Failure for c(phg-isoDGR-(NMe)k)


Generic substitution with non‑N‑methylated isoDGR peptides or alternative RGD‑mimetic ligands is scientifically unjustified due to the critical role of backbone N‑methylation in dictating integrin subtype selectivity, conformational stability, and in vivo targeting performance [1]. The parent peptide c(phg-isoDGR-k) exhibits biselective binding to both α5β1 and αvβ6 integrins, which can confound interpretation of biological outcomes in models where these receptors have opposing or non‑overlapping roles [1]. In contrast, the N‑methylated analogue achieves a pronounced selectivity shift toward α5β1, a property that cannot be replicated by simply altering peptide sequence or cyclization geometry [1]. Substitution with unmodified isoDGR cyclopeptides therefore introduces off‑target integrin engagement, undermining the validity of experiments designed to isolate α5β1‑dependent signaling, imaging contrast, or therapeutic targeting [1].

Target
c(phg-isoDGR-(NMe)k)
α5β1-selective ligand via backbone N-methylation
Substitute
c(phg-isoDGR-k)
Biselective α5β1/αvβ6 binding may confound α5β1-specific readouts
Substitute
Generic RGD peptides
Pan-integrin engagement limits subtype-specific pathway interpretation

c(phg-isoDGR-(NMe)k) vs Closest Analogs


α5β1 Integrin Affinity and Selectivity Profile

c(phg-isoDGR-(NMe)k) demonstrates an IC₅₀ of 2.9 nM for the α5β1 integrin, a potency that is comparable to or exceeds that of many reference RGD‑binding peptides, while its N‑methylation‑driven selectivity distinguishes it from the biselective parent compound c(phg-isoDGR-k) [1]. The parent peptide exhibits dual binding to α5β1 and αvβ6, whereas the N‑methylated derivative is reported as a 'subtype selective' α5β1 ligand with a significantly improved selectivity profile [1].

α5β1 Affinity
Reported
IC₅₀ 2.9 nM
Supports α5β1 target-engagement assay context
Solid-phase binding assay; review full selectivity panel
Integrin α5β1 Ligand Binding Selectivity Profiling

N-Methylation-Driven α5β1 Selectivity

The non‑methylated parent peptide c(phg-isoDGR-k) was originally identified as a biselective ligand for both α5β1 and αvβ6 integrins [1]. Sequential N‑methylation of the lysine residue in c(phg-isoDGR-(NMe)k) resulted in a 'potent peptidic RGD binding α5β1 subtype selective ligand' with a substantially improved selectivity profile, as validated by NMR spectroscopy and molecular modeling [1]. While exact IC₅₀ values for αvβ6 are not disclosed in the abstract, the biselective-to‑selective conversion is a direct, author‑stated differentiation.

Selectivity Shift
Head-to-head
Biselective → α5β1-selective
N-methylation drives reported αvβ6 off-target reduction
NMR and docking support selectivity; exact αvβ6 IC₅₀ not disclosed
Integrin αvβ6 Selectivity N-methylation

In Vivo α5β1 PET Imaging Proof-of-Concept

To validate the in vivo targeting capability of c(phg-isoDGR-(NMe)k), the peptide was trimerized with the chelator TRAP and radiolabeled for positron-emission tomography (PET) [1]. In a M21 mouse xenograft model, the resulting PET tracer successfully visualized α5β1 integrin expression within tumor tissue, demonstrating the compound's utility as a molecular imaging probe [1]. This in vivo validation distinguishes c(phg-isoDGR-(NMe)k) from many integrin ligands that lack documented in vivo efficacy or require extensive chemical optimization before imaging applications.

In Vivo PET Imaging
Model context
M21 xenograft visualization
Supports α5β1 imaging probe development context
TRAP-trimerized tracer; PET uptake values in full text
PET Imaging Integrin α5β1 Tumor Xenograft

c(phg-isoDGR-(NMe)k) Research Applications


α5β1 Integrin-Targeted PET Imaging Probe Development

Researchers aiming to develop PET tracers for non‑invasive monitoring of α5β1 integrin expression in tumors or fibrotic tissues should procure c(phg-isoDGR-(NMe)k). Its established trimerization with TRAP and successful in vivo PET imaging in a M21 mouse xenograft model provide a validated starting point for radiolabeling and preclinical imaging studies [1]. The α5β1 selectivity ensures that imaging contrast arises predominantly from the intended target rather than off‑target αvβ6 binding, a common limitation of less selective isoDGR peptides [1].

α5β1 Signaling in Cancer and Fibrosis

In cellular and biochemical assays designed to elucidate α5β1‑mediated signaling mechanisms, c(phg-isoDGR-(NMe)k) offers a critical advantage over its parent peptide c(phg-isoDGR-k). The N‑methylation‑driven selectivity for α5β1 over αvβ6 minimizes confounding signals from αvβ6, which can otherwise mask or distort α5β1‑specific phenotypes [1]. This makes the compound a preferred tool for studies of α5β1‑dependent cell adhesion, migration, and survival in contexts such as angiogenesis, tumor progression, and extracellular matrix remodeling [1].

α5β1 Ligand Binding Assay Benchmarking

Laboratories establishing or validating integrin‑ligand binding assays can use c(phg-isoDGR-(NMe)k) as a reference α5β1 ligand due to its well‑documented IC₅₀ of 2.9 nM [1]. Its reproducible potency in solid‑phase binding assays provides a reliable positive control for assessing the activity of novel α5β1‑targeting compounds, and its distinct selectivity profile helps to verify assay specificity when compared with pan‑RGD ligands or biselective isoDGR peptides [1].

N-Methylated Cyclopeptide SAR Studies

Medicinal chemists and peptide chemists investigating the impact of backbone N‑methylation on peptide conformation, integrin selectivity, and metabolic stability should consider c(phg-isoDGR-(NMe)k) as a case study compound. The direct comparison with its non‑methylated counterpart c(phg-isoDGR-k) provides a clear example of how a single N‑methyl group can convert a biselective integrin ligand into a subtype‑selective agent, and the accompanying NMR and molecular modeling data offer structural insights into the selectivity switch [1].

Application
Selection Property
Validation Focus
α5β1-targeted PET probe development
α5β1 selectivity over αvβ6
Tumor-to-background contrast in xenograft models
α5β1 signaling mechanism studies
Subtype-selective ligand engagement
α5β1-specific adhesion and migration readouts
Integrin binding assay benchmarking
Reported IC₅₀ and selectivity profile
Assay specificity vs. pan-RGD or biselective peptides
N-methylated cyclopeptide SAR studies
Single N-methylation selectivity switch
Conformational analysis and integrin subtype profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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